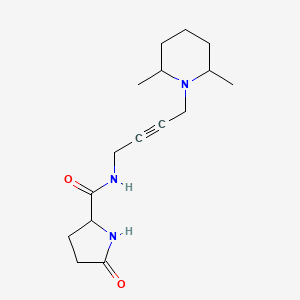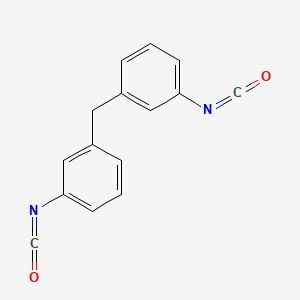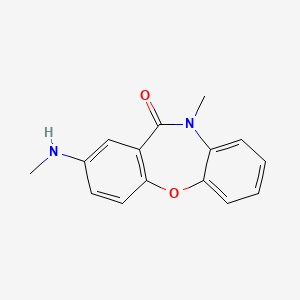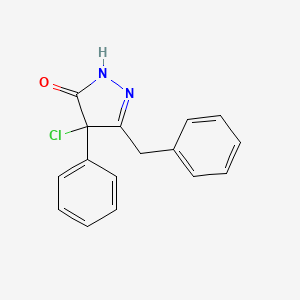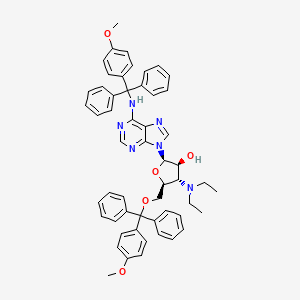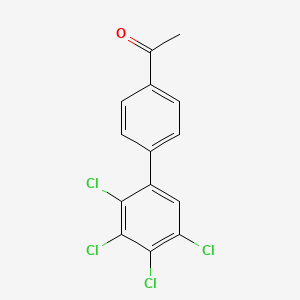acetic acid CAS No. 6331-17-5](/img/structure/B12802654.png)
[4-Hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid is an organic compound with the molecular formula C10H10O5 This compound is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and an oxo group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid typically involves the esterification of 4-hydroxybenzoic acid followed by a series of oxidation and substitution reactions. One common method includes:
Esterification: 4-Hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.
Oxidation: The methyl ester is then oxidized using an oxidizing agent such as potassium permanganate to introduce the oxo group, forming methyl 4-hydroxy-3-oxo-benzoate.
Substitution: Finally, the oxo-benzoate is treated with acetic anhydride to introduce the acetic acid moiety, resulting in the formation of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules allows it to act as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, derivatives of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and oxo groups can form hydrogen bonds with target molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methoxycarbonyl and oxo groups.
Methyl 4-hydroxybenzoate: Lacks the oxo group.
4-Hydroxy-3-methoxybenzoic acid: Lacks the oxo group and has a different substitution pattern.
Uniqueness
4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and oxo groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
This detailed overview provides a comprehensive understanding of 4-Hydroxy-3-(methoxycarbonyl)phenylacetic acid, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
6331-17-5 |
|---|---|
Molekularformel |
C10H8O6 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxycarbonylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,11H,1H3,(H,13,14) |
InChI-Schlüssel |
DHIKVZDOCGADPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


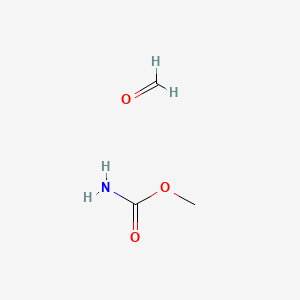
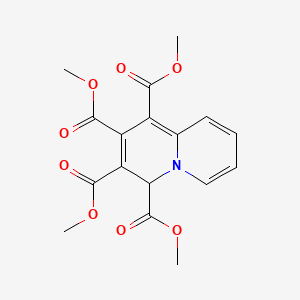

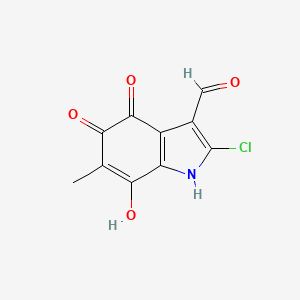

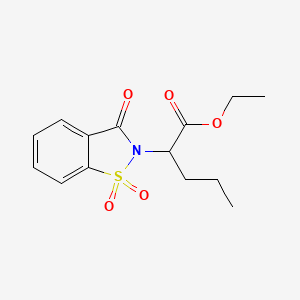
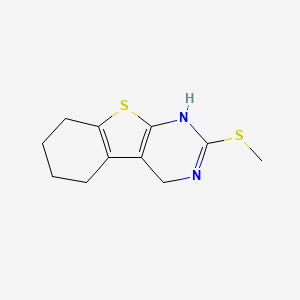
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
